Pyrazolo[1,5-a]pyridin-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-3-1-2-6-4-5-9-10(6)7/h1-5H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLCJJPQDYDSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554453-28-9 | |
| Record name | pyrazolo[1,5-a]pyridin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Pyrazolo 1,5 a Pyridin 7 Amine and Its Analogues
Cyclocondensation Strategies for the Pyrazolo[1,5-a]pyrimidine (B1248293) Core Formation
The most prevalent and versatile approach for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3- or 5-aminopyrazoles with 1,3-biselectrophilic compounds. mdpi.comrsc.orgencyclopedia.pub This strategy allows for the introduction of diverse functional groups at positions 2, 3, 5, 6, and 7 of the final heterocyclic system. mdpi.comencyclopedia.pub The regioselectivity of these reactions is a critical aspect, often influenced by the nature of the reactants, reaction conditions, and the specific substitution pattern on the aminopyrazole starting material.
Reactions of Aminopyrazoles with 1,3-Biselectrophilic Compounds
A cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines is the reaction between aminopyrazoles and a variety of 1,3-biselectrophilic reagents. mdpi.comrsc.orgrsc.org These electrophilic partners contain two reactive centers that are susceptible to nucleophilic attack by the amino and pyrazole (B372694) nitrogen atoms of the aminopyrazole, leading to the formation of the fused pyrimidine (B1678525) ring. The choice of the 1,3-biselectrophile is crucial as it dictates the substitution pattern on the newly formed pyrimidine ring.
The reaction of aminopyrazoles with β-dicarbonyl compounds, such as β-ketoesters and β-diketones, is a widely employed and effective method for the synthesis of pyrazolo[1,5-a]pyrimidines. mdpi.comrsc.orgnih.gov This cyclocondensation reaction typically proceeds by an initial nucleophilic attack of the exocyclic amino group of the aminopyrazole on one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization involving the endocyclic pyrazole nitrogen and the second carbonyl group, with subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. mdpi.com
For instance, the reaction of 5-aminopyrazoles with β-diketones in refluxing acetic acid has been shown to produce the corresponding pyrazolo[1,5-a]pyrimidines in good yields. nih.gov The acidic medium plays a crucial role in activating the carbonyl groups and facilitating the tautomerization of the amidine system, which influences the regioselectivity of the cyclization. nih.gov Similarly, the condensation of 5-aminopyrazoles with acetoacetanilide (B1666496) has been utilized to synthesize functionalized pyrazolo[1,5-a]pyrimidines. mdpi.com
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines using β-Dicarbonyl Compounds
| Aminopyrazole Reactant | β-Dicarbonyl Compound | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Aminopyrazole | Acetylacetone | Acetic acid, reflux | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | 73-81 | nih.gov |
| 5-Aminopyrazole | 3,5-Heptanedione | Ethanol (B145695), reflux | 5,7-Diethylpyrazolo[1,5-a]pyrimidine | - | nih.gov |
| 5-Amino-3-methylpyrazole | Acetoacetanilide | - | 2-Methyl-5-phenylaminocarbonylmethylpyrazolo[1,5-a]pyrimidin-7-one | - | mdpi.com |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | - | Cyclopentapyrazolo[1,5-a]pyrimidines | - | researchgate.net |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylbutyrolactone | - | 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones | - | nih.gov |
β-Enaminones are highly versatile 1,3-biselectrophilic synthons for the construction of the pyrazolo[1,5-a]pyrimidine scaffold. mdpi.comnih.gov The reaction with aminopyrazoles typically proceeds via an aza-Michael type addition-elimination mechanism, where the exocyclic amino group of the aminopyrazole attacks the β-carbon of the enaminone, followed by cyclocondensation. mdpi.comresearchgate.net This approach offers good control over regioselectivity. researchgate.net
The reaction can be performed under various conditions, including acidic media like refluxing acetic acid, which activates the endocyclic imino group of the pyrazole for the initial nucleophilic attack. nih.gov The use of β-enaminones allows for the synthesis of a wide array of substituted pyrazolo[1,5-a]pyrimidines, including those with nitrogenous groups at position 7. mdpi.com
Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines using β-Enaminones
| Aminopyrazole Reactant | β-Enaminone Reactant | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aminopyrazoles | Various β-enaminones | Acetic acid, reflux | Substituted pyrazolo[1,5-a]pyrimidines | Moderate | nih.gov |
| 5-Aminopyrazoles | β-Enaminone derivatives | - | 7-Substituted pyrazolo[1,5-a]pyrimidines | - | mdpi.com |
| 3-Methyl-1H-pyrazol-5-amine | Various β-enaminones | - | 7-Substituted 2-methylpyrazolo[1,5-a]pyrimidines | 67-93 | rsc.org |
| 5-Aminopyrazole | Enaminones | Copper-based glass-ceramic catalyst, solvent-free | Substituted pyrazolo[1,5-a]pyrimidines | - | researchgate.net |
Acetylenic esters serve as effective 1,3-biselectrophiles in cycloaddition reactions with aminopyrazoles to afford pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. researchgate.netbme.hu This method provides a green synthetic approach, particularly when conducted under ultrasound irradiation in aqueous media. researchgate.netbme.hubme.hu The reaction of aminopyrazoles with symmetric and non-symmetric alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and ethyl/methyl propiolate, often proceeds in good yields. researchgate.netbme.hu The use of a catalyst like KHSO4 can assist the reaction. researchgate.netbme.hu
This synthetic strategy is advantageous due to its simplicity, good yields, short reaction times, and environmentally friendly nature. bme.hu
Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidines using Acetylenic Esters
| Aminopyrazole Reactant | Acetylenic Ester Reactant | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aminopyrazoles | Dimethyl acetylenedicarboxylate (DMAD) | KHSO4, Ultrasound, Aqueous ethanol | Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives | Good | researchgate.netbme.hu |
| Aminopyrazoles | Ethyl propiolate | KHSO4, Ultrasound, Aqueous ethanol | Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives | Good | researchgate.netbme.hu |
| Aminopyrazoles | Methyl propiolate | KHSO4, Ultrasound, Aqueous ethanol | Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives | Good | researchgate.netbme.hu |
Microwave-Assisted Synthetic Approaches
Microwave irradiation has emerged as a powerful tool in the synthesis of pyrazolo[1,5-a]pyrimidines, offering significant advantages over conventional heating methods, such as shorter reaction times, higher yields, and often cleaner reactions. beilstein-journals.orgresearchgate.netrsc.org This technique has been successfully applied to the cyclocondensation of aminopyrazoles with various 1,3-biselectrophiles. rsc.orgbeilstein-journals.org
A notable application is the one-pot, microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones. beilstein-journals.orgd-nb.info This approach combines the formation of the 5-aminopyrazole intermediate from a β-ketonitrile and hydrazine, followed by the in-situ reaction with a β-ketoester under microwave irradiation, leading to the final product in a single vessel. beilstein-journals.org This method is efficient and tolerates a variety of functional groups. beilstein-journals.orgd-nb.info Microwave-assisted synthesis using β-enaminones as precursors has also been effectively implemented, providing good yields and short reaction times. rsc.org
Table 4: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
| Reactants | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| β-Ketonitrile, Hydrazine, β-Ketoester | Methanol, 150 °C, Microwave | Substituted pyrazolo[1,5-a]pyrimidinones | 52 (overall) | beilstein-journals.org |
| β-Enaminones, NH-5-Aminopyrazoles | 180 °C, Solvent-free, Microwave | Substituted pyrazolo[1,5-a]pyrimidines | 85-97 | rsc.orgresearchgate.net |
| 3-Amino-1H-pyrazoles, Aldehydes, β-Dicarbonyl compounds | Microwave | Pyrazolo[1,5-a]pyrimidines | High | nih.gov |
| 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine precursors, Various amines | CuI, Carbazole-based ligand, Diethylene glycol, 80 °C, Microwave | 3,5-Bis-aminated pyrazolo[1,5-a]pyrimidines | 60-93 | nih.gov |
Ultrasound-Assisted Green Chemistry Methodologies
Ultrasound irradiation has been recognized as an eco-friendly and efficient method for promoting chemical reactions, falling under the umbrella of green chemistry. researchgate.netbme.hu This technique has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, often leading to improved yields and shorter reaction times compared to conventional methods. researchgate.neteurjchem.com
A notable example is the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives through the reaction of aminopyrazoles with symmetric and non-symmetric alkynes in aqueous ethanol under ultrasonic irradiation. researchgate.netbme.hubme.hu The use of a mild acid catalyst, such as KHSO4, can facilitate this transformation. researchgate.netbme.hu This approach is advantageous due to its operational simplicity, use of environmentally benign solvents, and energy efficiency. researchgate.netbme.hu Similarly, ultrasound has been employed in the reaction of aminopyrazoles with enaminones to produce pyrazolopyrimidine-based carboxamidoantipyrine substituents. nih.gov
Table 5: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
| Reactants | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aminopyrazoles, Symmetric/Non-symmetric alkynes | KHSO4, Aqueous ethanol, Ultrasound | Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives | Good | researchgate.netbme.hubme.hu |
| Formylated active proton compounds, Carboxylate substituted-3-aminopyrazole | Mild acid catalyst, Aqueous ethanol, Ultrasound | Pyrazolo[1,5-a]pyrimidines with CO2Et at position-2 | - | eurjchem.com |
| Aminopyrazoles, Enaminones | Ultrasound | Pyrazolopyrimidine-based carboxamidoantipyrine substituents | - | nih.gov |
Metal-Catalyzed Synthetic Protocols
Metal-catalyzed reactions have emerged as powerful tools for the synthesis and functionalization of the pyrazolo[1,5-a]pyrimidine core, offering efficient and selective ways to form carbon-carbon and carbon-nitrogen bonds.
Copper-Promoted N-Arylation Reactions
Copper-catalyzed N-arylation reactions represent a key strategy for the synthesis of N-aryl-pyrazolo[1,5-a]pyrimidin-7-amines. A simple and efficient ligand-free copper-promoted approach has been developed for the N-arylation of pyrazolo[1,5-a]pyrimidin-7-amines using aryl iodides. researchgate.netresearchgate.net This method demonstrates good functional group tolerance and can be scaled up, making it suitable for both academic and industrial applications. researchgate.net By controlling the reaction conditions, it is possible to obtain both diarylamines and triarylamines. researchgate.netresearchgate.net The use of copper(I) iodide (CuI) as a catalyst has been shown to be effective in these transformations. acs.org Furthermore, copper-catalyzed intramolecular N-arylation of 5-aminopyrazoles has been demonstrated as a route to synthesize highly substituted pyrazolo[3,4-b]indoles. rsc.org
Table 1: Examples of Copper-Promoted N-Arylation of Pyrazolo[1,5-a]pyrimidin-7-amines
| Entry | Aryl Halide | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Iodobenzene | CuI | K₂CO₃ | DMF | N-phenylpyrazolo[1,5-a]pyrimidin-7-amine | Good |
| 2 | 4-Iodotoluene | CuI | Cs₂CO₃ | Dioxane | N-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine | High |
| 3 | 1-Iodo-4-methoxybenzene | Cu₂O | K₃PO₄ | DMSO | N-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | Excellent |
Note: This table is a representative summary based on typical conditions described in the literature and does not reflect a specific single study.
Palladium-Catalyzed C-H Activation and Coupling Reactions
Palladium-catalyzed reactions, particularly those involving C-H activation, have become indispensable for the direct functionalization of the pyrazolo[1,5-a]pyridine (B1195680) and pyrazolo[1,5-a]pyrimidine skeletons. nih.govresearchgate.net These methods allow for the regioselective introduction of aryl groups at specific positions, such as C-3 and C-7, by coupling with aryl iodides. researchgate.net The selectivity of these reactions can often be controlled by the choice of additives; for instance, cesium(I) fluoride (B91410) has been used to favor 3-arylation, while silver(I) carbonate promotes 7-arylation. researchgate.net
Palladium catalysts are also employed in cross-dehydrogenative coupling (CDC) reactions, enabling the formation of C-C bonds between pyrazolo[1,5-a]azines and various five-membered heteroarenes like thiophenes, furans, and indoles without the need for pre-activation. rsc.org Furthermore, palladium-catalyzed synthesis has been utilized to create 7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidines. mdpi.comencyclopedia.pub These advanced synthetic methods have been applied to the synthesis of potent p38 kinase inhibitors, highlighting their practical utility in drug discovery. researchgate.net
Rhodium-Catalyzed Multicomponent Reactions
Rhodium-catalyzed multicomponent reactions (MCRs) offer an efficient pathway to construct complex pyrazolo[1,5-a]pyrimidine structures in a single step. mdpi.com One notable example involves the three-component coupling of aldehydes, aminopyrazoles, and sulfoxonium ylides, which proceeds via a rhodium(III)-catalyzed imidoyl C-H activation. nih.govrsc.org This methodology is effective for a range of aldehydes, including those with electron-donating groups, heteroaryl, and haloaryl substituents. mdpi.com The use of MCRs streamlines the synthetic process, enhances atom economy, and allows for the rapid generation of a library of substituted pyrazolo[1,a]pyrimidines. frontiersin.org
Regioselective Synthesis of Substituted Pyrazolo[1,5-a]pyridin-7-amine Analogues
The biological activity of this compound derivatives is highly dependent on the substitution pattern on the heterocyclic core. Therefore, developing regioselective synthetic methods is crucial for structure-activity relationship (SAR) studies.
Control of Substitution Patterns on the Pyrazolo[1,5-a]pyrimidine Skeleton
Control over the substitution pattern on the pyrazolo[1,5-a]pyrimidine skeleton can be achieved through various synthetic strategies. The traditional and widely used method involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds such as β-dicarbonyls, β-enaminones, and β-ketonitriles. mdpi.comencyclopedia.pubnih.gov The regioselectivity of this reaction is influenced by the nature of the substituents on both the aminopyrazole and the 1,3-bielectrophile. mdpi.com For instance, the use of β-enaminones with a dimethylamino leaving group can direct the initial condensation to occur via an aza-Michael type addition, leading to specific regiochemical outcomes. mdpi.com
Microwave-assisted synthesis has been shown to be a highly efficient method for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidin-7-amines, often leading to high yields in short reaction times. nih.gov Furthermore, electrophilic substitution reactions on the parent pyrazolo[1,5-a]pyrimidine ring can be controlled by the choice of reagents. For example, nitration with mixed nitric and sulfuric acids typically yields the 3-nitro derivative, whereas using nitric acid in acetic anhydride (B1165640) can lead to the 6-nitro compound. researchgate.net
Table 2: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Starting Materials | Reagents/Conditions | Position of Substitution | Reference |
| 3-Aminopyrazole, 1,3-dicarbonyl compound | Acetic acid, heat | 5,7-disubstituted | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine | Nitric acid, sulfuric acid | 3-nitro | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine | Nitric acid, acetic anhydride | 6-nitro | researchgate.net |
| Pyrazolo[1,5-a]pyridine, Aryl iodide | Pd(OAc)₂, Ag₂CO₃ | C7-arylation | researchgate.net |
| 5-Amino-1H-pyrazoles, β-enaminones | Microwave irradiation | 2,7-disubstituted | mdpi.com |
Stereochemical Considerations in Synthesis
While many synthetic routes to pyrazolo[1,5-a]pyridin-7-amines result in achiral products, the introduction of stereocenters can be a critical aspect, particularly when targeting specific biological receptors. Stereochemistry can be introduced through the use of chiral starting materials or through stereoselective reactions. For instance, in the synthesis of certain analogues, the stereochemistry of a substituent on a pyrrolidine (B122466) ring attached to the pyrazolo[1,5-a]pyrimidine core was found to be crucial for its biological activity. mdpi.com In such cases, the synthesis must be designed to control the formation of the desired stereoisomer. This can be achieved through asymmetric synthesis or by separation of diastereomers at an appropriate stage. While the core pyrazolo[1,5-a]pyrimidine is planar, the attachment of chiral side chains necessitates careful consideration of stereochemistry to optimize interactions with biological targets.
Multi-Step Synthesis Pathways for Complex this compound Derivatives
The construction of complex this compound derivatives often necessitates multi-step synthetic sequences. These pathways allow for the introduction of diverse functionalities and the precise control of stereochemistry, which are critical for tuning the biological activity and physicochemical properties of the final compounds.
Stepwise Formation of Ring Systems
The core pyrazolo[1,5-a]pyridine scaffold can be assembled through various stepwise strategies. One common approach involves the initial construction of a substituted pyridine (B92270) ring, followed by the annulation of the pyrazole ring.
A prominent method for forming the pyrazolo[1,5-a]pyridine ring system is through the intramolecular cyclization of appropriately substituted precursors. For instance, ethynylpyridines can be aminated and subsequently cyclized under basic conditions to yield 2-substituted pyrazolo[1,5-a]pyridines. beilstein-journals.org This process is proposed to occur via a stepwise mechanism. beilstein-journals.org Another strategy involves the intramolecular cyclization of transient nitrenes, typically generated through the thermolysis of an azido (B1232118) group, although this may require a multi-step synthesis to access the azido substrate. beilstein-journals.org
Cascade reactions, which involve a series of intramolecular reactions initiated by a single event, offer an efficient route to this heterocyclic system. A palladium-catalyzed direct alkenylation of N-iminopyridinium ylides followed by a silver-mediated cyclization represents a direct method for preparing 2-substituted pyrazolo[1,5-a]pyridines. nih.gov This cascade process is compatible with a range of electron-rich and electron-poor alkenyl iodides, providing good yields. nih.gov
Condensation reactions are also widely employed. For example, the reaction of 3(5)-aminopyrazole with β-dicarbonyl compounds or their equivalents is a classical and effective method for constructing the pyrazolo[1,5-a]pyrimidine ring system, which is structurally related to pyrazolo[1,5-a]pyridines. mdpi.commdpi.com A one-pot, three-component condensation-oxidation reaction of aldehydes, malononitrile, and 3-amino-5-methylpyrazole (B16524) can produce 7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles in high yields. mdpi.com The proposed mechanism involves a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and oxidation steps. mdpi.com
Table 1: Stepwise Synthesis Approaches for Pyrazolo[1,5-a]pyridine Derivatives
| Starting Materials | Key Reaction Type | Resulting Derivative | Reference |
|---|---|---|---|
| Ethynylpyridines | Intramolecular cyclization | 2-Substituted pyrazolo[1,5-a]pyridines | beilstein-journals.org |
| N-iminopyridinium ylides and alkenyl iodides | Cascade direct alkenylation/cyclization | 2-Substituted pyrazolo[1,5-a]pyridines | nih.gov |
| Aldehydes, malononitrile, and 3-amino-5-methylpyrazole | Three-component condensation-oxidation | 7-Amino-2-methyl-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles | mdpi.com |
| N-amino-2-iminopyridines and 1,3-dicarbonyl compounds | Cross-dehydrogenative coupling | Substituted pyrazolo[1,5-a]pyridines | beilstein-journals.org |
Protecting Group Strategies in Synthesis
A common challenge is the direct N-amination of halogen-substituted pyridines. To circumvent this, a Boc (tert-butyloxycarbonyl) protecting group can be employed. The synthesis of certain pyrazolo[1,5-a]pyridine-3-carboxamides required the removal of a Boc protecting group followed by a diazotization reaction to convert an NHBoc group to a chlorine substituent. beilstein-journals.org This highlights the strategic use of protecting groups to facilitate transformations that are otherwise difficult to achieve directly. beilstein-journals.org
The selective functionalization of different nitrogen atoms in the pyrazole ring of related pyrazolo[3,4-c]pyridines has been achieved through carefully chosen protection strategies. researchgate.net For instance, mesylation selectively protects the N-1 position. researchgate.net However, the stability and potential for migration of the protecting group must be considered. While the mesyl group was effective for initial protection, it showed a tendency to migrate. researchgate.net The use of a Boc group on the pyrazole nitrogen is another common strategy, which can be removed under acidic conditions.
Synthesis of Isotopically Labeled Pyrazolo[1,5-a]pyridine Analogues
Isotopically labeled compounds are invaluable in various scientific disciplines, including in the study of reaction mechanisms, metabolic pathways, and as tracers in medical imaging. The development of methods for the site-specific incorporation of isotopes like deuterium (B1214612) into the pyrazolo[1,5-a]pyridine scaffold is therefore of significant interest.
Deuteration Strategies (e.g., H/D exchange)
An efficient and operationally simple method for the synthesis of 7-deuteropyrazolo[1,5-a]pyridine derivatives has been developed based on the H/D exchange of 1-aminopyridinium cations. beilstein-journals.orgnih.govd-nb.info This strategy utilizes readily available and inexpensive D₂O as the deuterium source.
The process involves an initial α-H/D exchange of 1-aminopyridinium cations in a basic D₂O solution. beilstein-journals.orgd-nb.info This exchange is typically carried out by heating the 1-aminopyridinium salt with a base such as potassium carbonate (K₂CO₃) in D₂O. beilstein-journals.orgbeilstein-journals.org For example, the H/D exchange in 1-aminopyridinium mesitylenesulfonate can be achieved by heating with a 0.67 M solution of K₂CO₃ in D₂O at 80 °C for a short period. beilstein-journals.org
Following the H/D exchange and evaporation of D₂O, the resulting deuterated N-aminopyridinium salt undergoes a 1,3-cycloaddition reaction with an acetylene (B1199291) derivative, such as dimethyl acetylenedicarboxylate (DMAD), in a suitable solvent like acetonitrile (B52724) to yield the 7-deutero-pyrazolo[1,5-a]pyridine. beilstein-journals.org This method demonstrates high regioselectivity and achieves a high degree of deuterium incorporation at the 7-position of the pyrazolo[1,5-a]pyridine ring. beilstein-journals.orgd-nb.info The degree of deuteration can be conveniently determined by ¹H NMR spectroscopy by observing the decreased intensity of the corresponding proton signal. d-nb.info
Table 2: Deuteration of Pyrazolo[1,5-a]pyridine Precursors
| Precursor | Reagents and Conditions for H/D Exchange | Subsequent Reaction | Product | Reference |
|---|---|---|---|---|
| 1-Aminopyridinium mesitylenesulfonate | 0.67 M K₂CO₃ in D₂O, 80 °C, 5 min | Reaction with dimethyl acetylenedicarboxylate (DMAD) in MeCN | Dimethyl 7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | beilstein-journals.org |
| 4-Methylpyridinium-N-amino mesitylenesulfonate | K₂CO₃ in D₂O, 80 °C, 5 min | Reaction with DMAD | Dimethyl 5-CD₃-7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | d-nb.info |
| 1-Aminopyridinium cation | Basic D₂O | 1,3-cycloaddition with acetylenes | 7-Deuteropyrazolo[1,5-a]pyridine derivatives | beilstein-journals.orgnih.govd-nb.info |
Chemical Reactivity and Functionalization of the Pyrazolo 1,5 a Pyridin 7 Amine Scaffold
Electrophilic Aromatic Substitution Reactions on the Pyrazolo[1,5-a]pyrimidine (B1248293) Nucleus
The pyrazolo[1,5-a]pyrimidine nucleus exhibits distinct regions of electron density, influencing the regioselectivity of electrophilic aromatic substitution reactions. The pyrazole (B372694) moiety is generally more susceptible to electrophilic attack than the pyrimidine (B1678525) ring. lupinepublishers.com
Regioselective Halogenation at C3 and C5 Positions
Halogenation of the pyrazolo[1,5-a]pyrimidine core can be selectively directed to the C3 and C5 positions. The introduction of halogen atoms at these positions serves as a valuable handle for further diversification through cross-coupling reactions.
Regioselective halogenation at the C3 position is commonly achieved using N-halosuccinimides (NXS) such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS). mdpi.comresearchgate.net For instance, treatment of 7-arylpyrazolo[1,5-a]pyrimidines with NXS at room temperature can afford the corresponding 3-halo derivatives in high yields. mdpi.com One-pot procedures involving the cyclocondensation of β-enaminones with NH-5-aminopyrazoles followed by electrophilic halogenation provide a time-efficient route to 3-halopyrazolo[1,5-a]pyrimidines. rsc.org
An efficient and environmentally friendly method for C3 halogenation utilizes potassium halide salts in the presence of a hypervalent iodine(III) reagent in water at ambient temperature. nih.govrsc.org This method offers excellent regioselectivity and yields a range of C3-halogenated pyrazolo[1,5-a]pyrimidines. nih.govrsc.org
Furthermore, by controlling the reaction conditions and the ratio of reagents, it is possible to achieve dihalogenation at both the C3 and C5 positions. researchgate.net The reaction of pyrazolo[1,5-a]pyrimidines with NBS or NCS can lead to the formation of dibrominated or dichlorinated products, respectively. researchgate.net
Table 1: Regioselective Halogenation of Pyrazolo[1,5-a]pyrimidines
| Starting Material | Reagent | Position(s) Halogenated | Reference |
|---|---|---|---|
| 7-Arylpyrazolo[1,5-a]pyrimidine | N-Halosuccinimide (NXS) | C3 | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | Potassium Halide / Hypervalent Iodine(III) | C3 | nih.govrsc.org |
| Pyrazolo[1,5-a]pyrimidine | N-Bromosuccinimide (NBS) | C3, C5 | researchgate.netresearchgate.net |
| Pyrazolo[1,5-a]pyrimidine | N-Chlorosuccinimide (NCS) | C3, C5 | researchgate.netresearchgate.net |
Sulfenylation and Selenylation at C3
The C3 position of the pyrazolo[1,5-a]pyrimidine scaffold is also amenable to sulfenylation and selenylation reactions, introducing sulfur and selenium moieties. These functional groups can modulate the biological activity and physicochemical properties of the parent molecule.
An electrochemical approach has been developed for the regioselective C3 selenylation and sulfenylation of pyrazolo[1,5-a]pyrimidines. chemrxiv.org This method employs diphenyl dichalcogenides as the chalcogen source and offers a rapid, oxidant-free, and environmentally conscious protocol. chemrxiv.org Another strategy involves the use of sodium sulfinates as the sulfur source under aqueous conditions to provide aryl sulfides. researchgate.net
Furthermore, a highly selective C3-sulfenylation and C3-selenylation of 3-iodo-5-arylpyrazolo[1,5-a]pyrimidin-7-amine has been reported to occur in water. acs.org This reaction demonstrates the feasibility of introducing chalcogens at the C3 position even in the presence of a halogen at the same position, highlighting the nuanced reactivity of the scaffold. Visible-light-mediated methods using erythrosine B as a photocatalyst have also been successfully employed for the C3-selenylation of pyrazolo[1,5-a]pyrimidines. mdpi.com
Nucleophilic Substitution Reactions
The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system is π-deficient and therefore susceptible to nucleophilic attack, particularly at positions 5 and 7. lupinepublishers.com
Nucleophilic Aromatic Substitution (NAS) at Position 7
The 7-position of the pyrazolo[1,5-a]pyrimidine scaffold is a key site for functionalization via nucleophilic aromatic substitution (NAS) reactions. mdpi.com This allows for the introduction of a wide variety of substituents, including amines and alkoxides. mdpi.com For instance, starting from 5,7-dichloropyrazolo[1,5-a]pyrimidines, selective substitution at the more reactive 7-position can be achieved under mild conditions. beilstein-journals.org
The synthesis of 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines can be accomplished by reacting 5,7-dichloroderivatives with aromatic amines. The reaction conditions can be tuned based on the electronic properties of the amine; electron-donating groups on the amine allow for high yields with triethylamine, while electron-withdrawing groups necessitate stronger basic conditions. mdpi.com
Cross-Coupling Reactions for Scaffold Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for the diversification of the pyrazolo[1,5-a]pyrimidine scaffold, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura coupling is frequently employed to introduce aryl and heteroaryl groups at various positions. For example, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one can be arylated at the C3 position using a variety of boronic acids. nih.govresearchgate.net Similarly, starting from 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine, sequential Suzuki-Miyaura coupling can be performed to introduce different aryl groups at the C3 and C5 positions. nih.gov
The regioselectivity of coupling reactions can be controlled by the electronic properties of the coupling partners. encyclopedia.pub For instance, in reactions with aryl bromides, π-deficient rings tend to couple at the nucleophilic C3 position, while π-rich rings couple at the more electrophilic C7 position. encyclopedia.pub
Sonogashira coupling is another valuable tool for introducing alkyne functionalities, which can serve as precursors for further transformations. encyclopedia.pub
Table 2: Cross-Coupling Reactions on the Pyrazolo[1,5-a]pyrimidine Scaffold
| Reaction Type | Position(s) Functionalized | Coupling Partner | Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | C3 | Aryl/heteroaryl boronic acids | PdCl₂(PPh₃)₂ / Na₂CO₃ | nih.gov |
| Suzuki-Miyaura | C3, C5 | Aryl boronic acids | Pd(PPh₃)₄ | nih.gov |
| Suzuki-Miyaura | C3 or C7 | Aryl bromides | Pd catalyst | encyclopedia.pub |
| Sonogashira | C5 | Terminal alkynes | Pd/Cu catalyst | encyclopedia.pub |
Derivatization of the Amino Group at Position 7 (N-functionalization)
The amino group at the 7-position of the pyrazolo[1,5-a]pyridin-7-amine scaffold provides a rich site for further derivatization through various N-functionalization reactions. These modifications are crucial for modulating the pharmacological properties of the resulting compounds.
Common derivatization strategies include acylation, alkylation, and reductive amination. Acylation can be achieved using acyl chlorides or anhydrides to form the corresponding amides. biorxiv.org For example, treatment with acetic anhydride (B1165640) in pyridine (B92270) leads to acetylated derivatives. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) is a widely used method to introduce a variety of alkyl and arylalkyl substituents on the amino group. acs.org
Furthermore, the 7-amino group can participate in nucleophilic aromatic substitution reactions, displacing leaving groups on other aromatic or heteroaromatic rings. For instance, the 7-amino group can displace a chloro substituent on a pyrimidine ring. vulcanchem.com Ligand-free copper-catalyzed N-arylation of pyrazolo[1,5-a]pyrimidin-7-amines with aryl iodides has also been reported, providing a route to diarylamines and triarylamines by controlling the reaction conditions. researchgate.net
Table 3: N-Functionalization of this compound
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Acylation | Acyl chloride / Amide coupling | Tertiary amides / Secondary amides | biorxiv.org |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-alkyl/arylalkyl amines | acs.org |
| Nucleophilic Aromatic Substitution | Hydrazine hydrate | Hydrazinyl derivative | |
| N-Arylation | Aryl iodide, Copper catalyst | Diarylamines/Triarylamines | researchgate.net |
Functionalization at Other Positions (C2, C5, C6)
While the C3 and C7 positions of the pyrazolo[1,5-a]pyridine (B1195680) scaffold are common sites for functionalization, the introduction of substituents at the C2, C5, and C6 positions is also crucial for modulating the properties of these compounds. These modifications are often achieved during the initial ring construction rather than by direct substitution on a pre-formed scaffold.
One prominent strategy involves the cross-dehydrogenative coupling (CDC) of N-amino-2-iminopyridines with various β-dicarbonyl compounds. acs.orgnih.gov This method, promoted by acetic acid and molecular oxygen, allows for the one-pot synthesis of highly substituted 7-aminopyrazolo[1,5-a]pyridines. acs.orgnih.gov By selecting appropriately substituted precursors, a wide array of functional groups can be installed at the C2, C5, and C6 positions. For instance, the reaction of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile with ethyl acetoacetate (B1235776) yields a product with a methyl group at C2 and a phenyl group at C5, alongside the amino group at C7 and a cyano group at C6. nih.gov
The scope of this reaction is broad, accommodating various substituents on the precursor rings, which are then incorporated into the final pyrazolo[1,5-a]pyridine structure. acs.org This synthetic approach provides a powerful tool for creating a library of complex derivatives with diverse substitution patterns. acs.orgnih.gov Another efficient, catalyst-free method involves the [3+2] cycloaddition of alkyne or alkene derivatives to 2-imino-1H-pyridin-1-amines, often facilitated by sonication, to generate polysubstituted 7-aminopyrazolo[1,5-a]pyridines. acs.org
The table below summarizes examples of synthetic routes leading to C2, C5, and C6 functionalized 7-aminopyrazolo[1,5-a]pyridines.
Table 1: Synthesis of Functionalized 7-Aminopyrazolo[1,5-a]pyridines
| Precursors | Reaction Conditions | Substituents on Product | Reference |
|---|---|---|---|
| 1-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile + Ethyl acetoacetate | AcOH, O₂, Ethanol (B145695), 130 °C | C2-Me, C5-Ph, C6-CN, C7-NH₂ | nih.gov |
| 1-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile + Ethyl benzoylacetate | AcOH, O₂, Ethanol, 130 °C | C2-Ph, C5-Ph, C6-CN, C7-NH₂ | nih.gov |
| 1-Amino-2-imino-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile + Ethyl benzoylacetate | AcOH, O₂, Ethanol, 130 °C | C2-Ph, C5-(p-tolyl), C6-CN, C7-NH₂ | nih.gov |
| 1-Amino-2-imino-4-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrile + Methyl propionylacetate | AcOH, O₂, Ethanol, 130 °C | C2-Et, C5-(4-methoxyphenyl), C6-CN, C7-NH₂ | nih.gov |
| 1-Amino-2-imino-pyridine derivatives + Dialkyl acetylenedicarboxylates | Acetonitrile (B52724), Sonication (85 °C) or Reflux | Polysubstituted at C2, C3, C5, C6, C7 | acs.org |
Ring-Opening and Ring-Closure Reactions (e.g., Olefin Metathesis)
Ring-opening and ring-closure reactions represent advanced strategies for synthesizing or modifying the pyrazolo[1,5-a]pyridine scaffold, enabling access to complex architectures and related heterocyclic systems.
Ring-Closure Reactions
Ring-closing metathesis (RCM) has emerged as a powerful method for constructing the pyridine portion of the pyrazolo[1,5-a]pyridine ring system. clockss.orgresearchgate.net This reaction typically involves a pyrazole precursor bearing two olefinic side chains, which are then cyclized using a ruthenium-based catalyst (e.g., Grubbs catalyst). clockss.org
One synthetic route starts from a pyrazole, which is functionalized with two alkenyl groups. The subsequent RCM reaction, often enhanced by microwave heating, efficiently forms the 4,7-dihydropyrazolo[1,5-a]pyridine ring. clockss.org This intermediate can then be oxidized to the fully aromatic pyrazolo[1,5-a]pyridine. clockss.org This strategy has been successfully applied to create various substituted pyrazolo[1,5-a]pyridines and related azepine analogs. researchgate.net The versatility of RCM allows for the synthesis of derivatives that would be difficult to access through traditional condensation methods. researchgate.netresearchgate.net
Ring-Opening Reactions
While less common for the pyrazolo[1,5-a]pyridine system itself, related isomers can undergo ring-opening and subsequent ring-closing reactions to yield different heterocyclic scaffolds. An interesting example is the isomerization of 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines into 5-aroyl-NH-pyrazolo[3,4-b]pyridines. rsc.orgrsc.org This transformation proceeds in the presence of aqueous sodium hydroxide (B78521), often under microwave irradiation, through an "Adding Nucleophile, Ring-Opening, and Ring-Closing" (ANRORC) mechanism. rsc.orgrsc.org In this process, a hydroxide ion attacks the pyrimidine ring, leading to its opening. The resulting intermediate then undergoes a recyclization to form the more stable pyrazolo[3,4-b]pyridine isomer. rsc.org This demonstrates the potential for skeletal transformations within this class of fused N-heterocycles.
The table below details examples of ring-closure and ring-opening reactions involving the pyrazolo[1,5-a]pyridine scaffold and its isomers.
Table 2: Ring-Opening and Ring-Closure Reactions
| Reaction Type | Starting Material | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Pyrazole with N-allyl and C5-allyl substituents | Grubbs Catalyst | Substituted 4,7-Dihydropyrazolo[1,5-a]pyridine | clockss.orgresearchgate.net |
| Ring-Closing Metathesis (RCM) | Dienylpyrazoles | Ruthenium Catalyst | Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]azepine derivatives | researchgate.net |
| Ring-Opening/Closing (ANRORC) | 7-Aryl-3-formylpyrazolo[1,5-a]pyrimidine | NaOH (aq), Microwave | 5-Aroyl-NH-pyrazolo[3,4-b]pyridine | rsc.orgrsc.org |
Advanced Spectroscopic and Structural Elucidation Techniques for Pyrazolo 1,5 a Pyridin 7 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including Pyrazolo[1,5-a]pyridin-7-amine derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy is fundamental for confirming the structure of this compound derivatives by identifying the number, connectivity, and chemical environment of hydrogen atoms.
In the ¹H NMR spectrum of 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester, distinct signals confirm the proposed structure. acs.org The amine (NH₂) protons appear as a singlet at δ 8.48 ppm, while the pyridine (B92270) proton (H4) resonates as a singlet at δ 7.18 ppm. acs.org The two methyl ester groups are observed as separate singlets at δ 3.95 and 3.81 ppm, and the aromatic protons appear in the δ 7.52–7.62 ppm range. acs.org
For other derivatives, such as 7-amino-6-cyano-2-ethyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals including a singlet for the pyridine H4 proton at δ 7.09 ppm and a broad singlet for the NH₂ protons at δ 8.07 ppm. acs.org Similarly, the spectrum of 7-amino-5-(4-chlorophenyl)-6-cyano-2-ethylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester displays a singlet for the pyridine H4 proton at δ 7.13 ppm and a broad singlet for the NH₂ protons at δ 8.20 ppm. acs.org
The following table summarizes representative ¹H NMR data for various this compound derivatives:
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment |
| 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester | DMSO-d₆ | 8.48 (s, 2H) | NH₂ |
| 7.52-7.62 (m) | Aromatic-H | ||
| 7.18 (s, 1H) | Pyridine H4 | ||
| 3.95 (s, 3H) | OCH₃ | ||
| 3.81 (s, 3H) | OCH₃ | ||
| 7-amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester | DMSO-d₆ | 8.43 (s, 2H) | NH₂ |
| 7.57 (d, J=8.4 Hz, 2H) | Ar-H | ||
| 7.16 (s, 1H) | Pyridine H4 | ||
| 7.10 (d, J=8.4 Hz, 2H) | Ar-H | ||
| 3.95 (s, 3H) | OCH₃ | ||
| 3.84 (s, 3H) | OCH₃ | ||
| 3.82 (s, 3H) | OCH₃ | ||
| 7-amino-2-methyl-5-p-tolylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | Not Specified | 8.81 (br s) | NH₂ |
| 7.79 (d, J=6.99 Hz) | Aromatic-H | ||
| 7.58 (d, J=6.99 Hz) | Aromatic-H | ||
| 6.43 (s) | Pyrazole-CH | ||
| 2.42 (s) | CH₃ |
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of this compound derivatives. Each unique carbon atom in the molecule gives a distinct signal, allowing for the comprehensive analysis of the carbon skeleton.
For 7-amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester, the ¹³C NMR spectrum in DMSO-d₆ reveals signals for the three methyl groups at δ 51.71, 53.02, and 55.32 ppm. acs.org The pyridine C6 carbon is observed at δ 77.01 ppm, while the remaining aromatic and cyano carbons appear in the range of δ 101.59 to 163.23 ppm. acs.org
In the case of 7-amino-6-cyano-2-ethyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester, the ¹³C NMR spectrum in DMSO-d₆ shows signals for the ethyl group carbons at δ 12.8 and 21.3 ppm, and the methyl ester carbon at δ 51.0 ppm. acs.org The pyridine C6 carbon resonates at δ 75.4 ppm. acs.org Similarly, the spectrum of 7-amino-5-(4-chlorophenyl)-6-cyano-2-ethylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester displays the pyridine C6 carbon at δ 75.2 ppm. acs.org
The table below presents characteristic ¹³C NMR data for several this compound derivatives:
| Compound | Solvent | Chemical Shift (δ ppm) | Assignment |
| 7-amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester | DMSO-d₆ | 163.23, 161.66, 160.12, 148.96, 148.55, 144.42, 141.41, 129.85, 129.32, 116.25, 114.12, 103.33, 101.59 | Ar-C and CN |
| 77.01 | Pyridine C6 | ||
| 55.32, 53.02, 51.71 | 3CH₃ | ||
| 7-amino-6-cyano-2-ethyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | DMSO-d₆ | 163.1, 160.9, 147.9, 143.1, 142.3, 138.6, 134.7, 129.1, 128.2, 116.6, 103.8, 101.0 | Ar-C and CN |
| 75.4 | Pyridine C6 | ||
| 51.0 | OCH₃ | ||
| 21.3, 20.8, 12.8 | CH₃, CH₂CH₃ | ||
| 7-amino-5-(4-bromophenyl)-6-cyano-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | DMSO-d₆ | 162.4, 156.9, 148.2, 142.9, 142.1, 136.8, 131.8, 131.7, 130.5, 129.9, 129.2, 127.6, 122.7, 116.3, 104.4, 101.8 | Ar-C and CN |
| 75.5 | Pyridine C6 | ||
| 59.8, 14.0 | OCH₂CH₃ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound derivatives through fragmentation analysis.
Electron impact (EI) mass spectrometry of 7-amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester shows a molecular ion peak (M⁺) at m/z 380, which corresponds to its calculated molecular weight. acs.org High-resolution mass spectrometry (HRMS) further confirms the elemental composition with a calculated m/z of 380.1115 for C₁₉H₁₆N₄O₅, closely matching the found value of 380.1114. acs.org
Similarly, for 7-amino-6-cyano-2-ethyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester, the EI-MS spectrum displays the molecular ion peak (M⁺) at m/z 334. acs.org For its chloro- and bromo-substituted analogs, the mass spectra show characteristic isotopic patterns for chlorine (M⁺ at m/z 354 and M⁺+2 at m/z 356) and bromine (M⁺ at m/z 460 and M⁺+2 at m/z 462), respectively. acs.org
The following table summarizes the mass spectrometry data for selected derivatives:
| Compound | Ionization Method | m/z (Relative Intensity %) | Assignment |
| 7-amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester | EI | 380 (100), 381 (24.88) | M⁺, M⁺+1 |
| 7-amino-6-cyano-2-ethyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | EI | 334 (100), 335 (22.45) | M⁺, M⁺+1 |
| 7-amino-5-(4-chlorophenyl)-6-cyano-2-ethylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | EI | 354 (100), 355 (20.13), 356 (31.08) | M⁺, M⁺+1, M⁺+2 |
| 7-amino-5-(4-bromophenyl)-6-cyano-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | EI | 460 (100), 461 (26.95), 462 (99.87) | M⁺, M⁺+1, M⁺+2 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound derivatives by measuring the absorption of infrared radiation.
The IR spectrum of 7-amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester shows characteristic absorption bands for the amine (NH₂) group at 3410 and 3326 cm⁻¹, the cyano (CN) group at 2213 cm⁻¹, and the two carbonyl (CO) groups of the esters at 1738 and 1717 cm⁻¹. acs.org
For other derivatives, the presence of the amino group is consistently indicated by absorption bands in the range of 3309–3471 cm⁻¹. acs.org The cyano group typically absorbs in the region of 2206–2216 cm⁻¹, and the carbonyl group of esters or other functionalities is observed between 1705 and 1716 cm⁻¹. acs.org
The table below lists the characteristic IR absorption frequencies for various derivatives:
| Compound | Sample Preparation | Absorption Frequencies (ν, cm⁻¹) | Functional Group Assignment |
| 7-amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester | KBr | 3410, 3326 | NH₂ |
| 2213 | CN | ||
| 1738, 1717 | 2CO | ||
| 7-amino-6-cyano-2-ethyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | KBr | 3462, 3329 | NH₂ |
| 2212 | CN | ||
| 1705 | CO | ||
| 7-amino-5-(4-bromophenyl)-6-cyano-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | KBr | 3429, 3309 | NH₂ |
| 2216 | CN | ||
| 1714 | CO | ||
| 7-amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | KBr | 3471, 3363 | NH₂ |
| 2206 | CN | ||
| 1716 | CO |
X-ray Crystallography for Solid-State Molecular Structure Determination
The structure of several Pyrazolo[1,5-a]pyridine (B1195680) derivatives has been unequivocally confirmed by single-crystal X-ray analysis. acs.orgresearchgate.net For instance, the constitution of aminals derived from the functionalization of pyrazolo[1,5-a]pyrazines at position 7 was unambiguously proven by X-ray crystal structure analysis of a set of derivatives. researchgate.net This technique has also been crucial in confirming the regioselectivity of synthetic reactions leading to these heterocyclic systems. acs.org The solid-state structure of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has also been determined by X-ray diffractometry, providing insights into intramolecular and intermolecular interactions. nih.gov
Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyridin 7 Amine
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and predicting the reactivity of organic molecules. For the Pyrazolo[1,5-a]pyridin-7-amine scaffold, DFT calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.
The electronic properties of the pyrazolo[1,5-a]pyrimidine (B1248293) core, a related system, have been explored using DFT. These studies reveal a π-excedent–π-deficient fused system, indicating a nuanced electronic landscape. The pyrazole (B372694) ring tends to be electron-rich, while the pyrimidine (B1678525) ring is comparatively electron-deficient. The introduction of the 7-amino group onto the pyridine (B92270) ring of this compound is expected to act as a strong electron-donating group, significantly influencing the electronic distribution across the fused ring system.
Key parameters derived from DFT calculations that help in understanding the reactivity of this compound include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the amino group and the nitrogen atoms of the heterocyclic rings are expected to be regions of negative potential, susceptible to electrophilic attack.
Global Reactivity Descriptors: These are quantitative measures of a molecule's reactivity. asrjetsjournal.org DFT allows for the calculation of several such descriptors:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.
Softness (S): The reciprocal of hardness (1/η).
Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ²/2η.
These descriptors provide a framework for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical reactions. ekb.egasrjetsjournal.org
Table 1: Conceptual DFT Reactivity Descriptors (Note: The following table is illustrative and provides the formulas for the descriptors. Actual values would require specific DFT calculations for this compound.)
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |
| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |
| Softness (S) | S = 1 / η | Reciprocal of hardness |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons |
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules, making it invaluable for understanding their photophysical behavior, such as absorption and emission of light. While specific TD-DFT studies on this compound are not widely reported, research on the closely related pyrazolo[1,5-a]pyrimidine-based fluorophores provides significant insights into the methodology and expected outcomes.
These studies have shown that the photophysical properties of the pyrazolo[1,5-a]pyrimidine core are highly tunable by introducing different substituents. TD-DFT calculations have been instrumental in explaining these observations. For instance, the introduction of electron-donating groups at position 7 of the fused ring was found to enhance both absorption and emission intensities. This is attributed to an intramolecular charge transfer (ICT) from the substituent to the fused ring system.
For this compound, TD-DFT calculations could predict:
UV-Vis Absorption Spectra: By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the absorption spectrum, identifying the wavelengths of maximum absorption (λmax).
Emission Spectra: Following geometry optimization of the first excited state, TD-DFT can calculate the energy of the transition back to the ground state, thus predicting the emission wavelength and providing insights into the fluorescence properties of the molecule.
Quantum Yields: While direct calculation of quantum yields is complex, TD-DFT can provide qualitative information about the brightness of a potential fluorophore by analyzing the oscillator strengths of the relevant electronic transitions.
The electronic structure analysis from TD-DFT calculations helps in understanding the nature of the electronic transitions (e.g., π-π* or n-π*) and the charge transfer characteristics of the excited states, which are crucial for designing molecules with specific photophysical properties.
Prediction of pKa Values and Acidity/Basicity Profiles
The pKa value is a critical parameter that determines the ionization state of a molecule at a given pH, which in turn influences its solubility, membrane permeability, and biological activity. Computational methods have emerged as a valuable tool for predicting pKa values, especially for novel compounds where experimental determination is not yet feasible.
For this compound, there are multiple potential sites for protonation: the exocyclic amino group and the nitrogen atoms within the pyrazole and pyridine rings. Determining the most likely site of protonation and the corresponding pKa value is essential for understanding its behavior in a biological environment.
Several computational approaches can be employed for pKa prediction:
Thermodynamic Cycle Methods: These methods involve calculating the free energy change of the deprotonation reaction in the gas phase and in solution using quantum mechanical methods like DFT. The pKa is then derived from the calculated free energy of dissociation. This approach requires accurate calculation of solvation energies, which can be achieved using continuum solvation models (like PCM or SMD) or explicit solvent models.
Empirical Methods: These methods utilize existing databases of experimental pKa values to build predictive models based on the molecule's structure. While computationally less intensive, their accuracy depends on the similarity of the target molecule to the compounds in the training set.
Isodesmic Reactions: This approach involves calculating the pKa of a target molecule relative to a chemically similar reference compound with a known experimental pKa. peerj.com This method can reduce systematic errors in the calculations.
A computational study of this compound would involve modeling the neutral molecule and its various protonated forms. By comparing the calculated energies of these species in a solvated environment, the most stable protonated form can be identified, and the pKa for its deprotonation can be estimated. It is likely that the exocyclic amino group and the pyridine nitrogen are the most basic sites, and their relative basicities would be a key outcome of such a study.
Molecular Modeling and Docking Simulations (excluding clinical predictions)
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule (ligand), such as a derivative of this compound, into the binding site of a target protein.
While specific docking studies for the parent this compound are not extensively documented, numerous studies on its derivatives have demonstrated the utility of this approach. For example, various pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of different enzymes through molecular docking. These studies typically involve the following steps:
Preparation of the Protein Structure: A high-resolution 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
Preparation of the Ligand: The 3D structure of the this compound derivative is generated and its geometry is optimized to find the lowest energy conformation.
Docking Simulation: A docking algorithm is used to systematically explore different possible conformations and orientations of the ligand within the protein's binding site.
Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the protein's amino acid residues.
These simulations can provide valuable insights into the structure-activity relationships (SAR) of a series of compounds, explaining why certain modifications to the this compound scaffold lead to enhanced or diminished biological activity. This information can then guide the rational design of new, more potent and selective analogs.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry offers a powerful toolkit for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experimental means alone. For the synthesis of this compound and its derivatives, computational studies can be used to elucidate reaction pathways, identify key intermediates and transition states, and explain observed regioselectivity.
The synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core often involves the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound or a related 1,3-biselectrophile. mdpi.com Computational studies can model this reaction by:
Mapping the Potential Energy Surface (PES): By calculating the energies of reactants, intermediates, transition states, and products, a profile of the reaction pathway can be constructed.
Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the TS and calculate its energy, which is used to determine the activation energy of the reaction. A lower activation energy implies a faster reaction.
Investigating Regioselectivity: In cases where a reaction can lead to multiple products (regioisomers), computational chemistry can be used to calculate the activation energies for the formation of each product. The product formed via the pathway with the lowest activation energy is predicted to be the major product. For instance, in the reaction of an unsymmetrical 1,3-dicarbonyl compound with an aminopyrazole, calculations can predict which carbonyl group will be preferentially attacked by which nitrogen atom of the aminopyrazole, thus explaining the observed regioselectivity. mdpi.com
Analyzing Reaction Intermediates: The structures and stabilities of any intermediates formed during the reaction can be calculated, providing a more complete picture of the reaction mechanism.
By applying these computational techniques to the synthesis of this compound, a deeper understanding of the underlying reaction mechanisms can be achieved, which can aid in optimizing reaction conditions and developing new synthetic routes.
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyridin 7 Amine Analogues
Impact of Substituents at Position 3 on Biological Activity
Position 3 of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a critical site for modification, significantly influencing the compound's binding affinity and biological activity. Studies have shown that introducing specific functional groups at this position can lead to potent inhibitors of various enzymes, particularly protein kinases.
For instance, in the development of anti-mycobacterial agents, analogues featuring a 3-(4-fluoro)phenyl group demonstrated effective activity. nih.govmdpi.com This highlights the importance of an aromatic ring at this position for antitubercular properties. nih.gov In the context of Tropomyosin receptor kinase (Trk) inhibitors, the introduction of a picolinamide moiety at the third position was found to significantly enhance inhibitory activity. nih.gov Further exploration revealed that a carboxamide group at this position is a key feature for potent TrkA inhibition. nih.gov Specific substitutions like pyrazole-3-carbonitrile and triazole at position 3 also resulted in compounds with high activity against TrkA kinase. nih.gov
SAR studies on Casein Kinase 2 (CK2) inhibitors indicated that a 3-phenyl substituent was crucial for high potency. nih.gov More broadly, research on kinase inhibitors has shown that small hydrophobic groups at position 3 enhance binding to the ATP pockets of kinases. nih.gov The strategic introduction of bulky groups at this position has also been shown to improve bioavailability and binding affinity, leading to highly potent inhibitors. nih.gov
| Position 3 Substituent | Target/Activity | Key Finding | Reference |
|---|---|---|---|
| 4-Fluorophenyl | Mycobacterium tuberculosis | Effective anti-mycobacterial activity. nih.govmdpi.com | nih.govmdpi.com |
| Picolinamide / Carboxamide | TrkA Kinase | Significantly enhanced inhibitory potency. nih.gov | nih.gov |
| Pyrazole-3-carbonitrile / Triazole | TrkA Kinase | Resulted in highly active inhibitors. nih.gov | nih.gov |
| Phenyl | Casein Kinase 2 (CK2) | Led to a potent inhibitor with an IC50 of 45 nM. nih.gov | nih.gov |
| Small Hydrophobic Groups | Kinases (general) | Enhances binding to ATP pockets. nih.gov | nih.gov |
Role of Substituents at Position 5 in Modulating Activity
Position 5 on the pyrazolo[1,5-a]pyrimidine ring is another key location for structural modification that dictates the biological profile of the analogues. A diverse range of substituents at this position has been explored to modulate activity against various targets.
In the pursuit of anti-mycobacterial compounds, a variety of 5-alkyl, 5-aryl, and 5-heteroaryl substituents were found to be effective. nih.govmdpi.com For Trk inhibitors, attaching a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position was shown to increase inhibitory activity. nih.gov Similarly, in the development of selective PI3Kδ inhibitors, position C(5) was optimized with different benzimidazole (B57391) groups. mdpi.com Interestingly, the selectivity against the PI3Kδ isoform was found to be relatively insensitive to the steric bulk of the substituent at this position. mdpi.com Further studies on PI3Kδ inhibitors showed that indole (B1671886) derivatives at C(5) could form an additional hydrogen bond, contributing to selectivity. mdpi.com
General SAR studies have indicated that electron-withdrawing groups, such as halogens (chloro and bromo), at position 5 can enhance metabolic stability and improve antibacterial potency. nih.gov For example, chloro and bromo substituents at this position were found to enhance the inhibitory activity against phosphodiesterase 4 (PDE4). nih.gov
| Position 5 Substituent | Target/Activity | Key Finding | Reference |
|---|---|---|---|
| Alkyl, Aryl, Heteroaryl | Mycobacterium tuberculosis | A variety of substituents were active. nih.govmdpi.com | nih.govmdpi.com |
| 2,5-Difluorophenyl-substituted pyrrolidine | Trk Kinase | Increased inhibitory activity. nih.gov | nih.gov |
| Benzimidazole derivatives | PI3Kδ | Optimized inhibitory activity. mdpi.com | mdpi.com |
| Indole derivatives | PI3Kδ | May form additional hydrogen bonds, enhancing selectivity. mdpi.com | mdpi.com |
| Halogens (Cl, Br) | PDE4 / Bacteria | Enhanced inhibitory activity and antibacterial potency. nih.gov | nih.gov |
Significance of the Amino Moiety and its Modifications at Position 7
The amino group at position 7 and its subsequent modifications are pivotal for the biological activity of pyrazolo[1,5-a]pyridin-7-amine analogues. This position is frequently modified to enhance binding interactions and tailor the pharmacological properties of the compounds.
For anti-mycobacterial agents, substituted 7-(2-pyridylmethylamine) derivatives were shown to be active, with 2-pyridinemethanamine identified as an optimal side chain. mdpi.com In the context of anti-proliferative agents, optimization of the amide region of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides led to the identification of an isopropyl carbamate derivative as a highly potent and chemoselective agent. nih.gov
Studies on antiviral inhibitors of herpes simplex virus 1 replication indicated a preference for non-polar amine substituents at the C7 position for optimal activity. nih.gov More generally, the introduction of electron-donating groups, such as amino or methoxy groups, at position 7 can enhance binding interactions with target enzymes. nih.gov A notable example is the development of PI3Kδ inhibitors, where the substitution of a morpholine (B109124) group at C(7) created the 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine motif, which was found to be crucial for forming a key hydrogen bond in the hinge region of the enzyme. mdpi.com
| Position 7 Modification | Target/Activity | Key Finding | Reference |
|---|---|---|---|
| Substituted 2-Pyridylmethylamine | Mycobacterium tuberculosis | Active derivatives, with 2-pyridinemethanamine being optimal. mdpi.com | mdpi.com |
| Isopropyl carbamate (from phenyl amide) | Anti-proliferative (p21 deficient cells) | Identified as a highly potent and chemoselective agent. nih.gov | nih.gov |
| Non-polar amines | Herpes Simplex Virus 1 | Preferred for optimal antiviral activity. nih.gov | nih.gov |
| Morpholine | PI3Kδ | Crucial for hinge region binding and inhibitory activity. mdpi.com | mdpi.com |
Influence of Modifications at Position 2 and 6 on Scaffold Activity
At position 2, the nature of the substituent can have a dramatic effect. For example, in the development of antitubercular agents based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, the introduction of polar functional groups like hydroxyl or amino groups at C2 led to a loss of antimicrobial activity. acs.org Conversely, for CK2 inhibitors, the introduction of methylthio (SMe) or phenyl (Ph) groups at the C2-position was beneficial for potency, whereas a smaller methyl group was less effective. nih.gov In the case of PI3Kδ inhibitors, optimization at C(2) with various amine substituents, such as piperazines and piperidines, proved to be a successful strategy. mdpi.com
Fewer studies have focused on position 6; however, its modification can still be impactful. For Trk inhibitors, substituting fluorine at the sixth position was found to contribute to maximizing the compound's activity. nih.gov Furthermore, the introduction of a 6-(tetrazol-5-yl) group has been shown to yield potent inhibitors of Casein Kinase 2. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. This approach has been applied to pyrazolo[1,5-a]pyrimidine derivatives to understand the structural requirements for their activity and to predict the potency of new analogues.
Several QSAR studies have been conducted on this scaffold. For instance, a study on pyrazolo[1,5-a]pyrimidines as Pim-1/2 kinase inhibitors utilized the stepwise multiple linear regression (S-MLR) technique to develop QSAR models. researchgate.net These models help in identifying key molecular descriptors that influence the inhibitory activity.
Pharmacophore modeling and QSAR studies have also been performed on novel pyrazolo[1,5-a]pyrimidine series to evaluate their antiproliferative activity against human breast adenocarcinoma MCF-7 cell lines. researchgate.netekb.eg These studies help in designing new compounds with potentially improved anticancer efficacy. The pyrazolo[1,5-a]pyrimidine scaffold itself has been shown to interact with the hinge region of many kinase enzymes, a feature often explored in these modeling studies. researchgate.net
Rational Design Principles for Optimized this compound Analogues
The rational design of novel this compound analogues is guided by an integrated understanding of SAR and the structural biology of their targets. The goal is to optimize potency, selectivity, and pharmacokinetic properties.
Key design principles for this scaffold often involve leveraging known interactions with target proteins. For example, the design of novel kinase inhibitors frequently retains the core pyrazolo[1,5-a]pyrimidine scaffold to maintain crucial hinge-binding interactions, as seen in the design of compounds based on the structure of roscovitine. ekb.eg The pyrazolo[1,5-a]pyrimidine moiety is often essential for forming a hinge interaction with key residues like methionine in the kinase domain. nih.gov
Further optimization involves the strategic placement of functional groups to engage with specific sub-pockets of the target's active site. This can include:
Introducing groups for selectivity: A morpholine group, for instance, has been used to improve selectivity by reducing off-target effects. nih.gov
Enhancing specific interactions: Fluorine incorporation can enhance interactions with specific amino acid residues like asparagine. nih.gov
Bioisosteric modifications: Replacing certain functional groups with bioisosteres of known lead inhibitors is another common strategy to improve properties. researchgate.net
These principles, derived from extensive SAR studies, guide the iterative process of designing and synthesizing new analogues with improved therapeutic potential. nih.govmdpi.com
Mechanistic Insights into Biological Activities of Pyrazolo 1,5 a Pyridin 7 Amine Derivatives Focus on Molecular Targets and Pathways, in Vitro Models
Inhibition of Protein Kinases
The unique structure of pyrazolo[1,5-a]pyrimidines allows them to mimic ATP and interact with the ATP-binding pocket of protein kinases, positioning them as attractive candidates for kinase inhibitor development. rsc.orgnih.gov Research has demonstrated their efficacy against a range of kinases, including Casein Kinase 2 (CK2), Phosphoinositide 3-kinase δ (PI3Kδ), Tropomyosin receptor kinases (Trk), and Cyclin-dependent kinases (CDKs). rsc.org
Specificity and Selectivity Profiling
The development of selective kinase inhibitors is crucial to minimize off-target effects. Optimization of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has led to derivatives with high specificity for their intended targets.
For Casein Kinase 2 (CK2) , optimization of the scaffold, including macrocyclization, has produced compounds like IC20, which displays high in vitro potency (K D = 12 nM) and exclusive selectivity for CK2. biorxiv.orgnih.gov This improved selectivity marks an advancement over other known CK2 inhibitors such as silmitasertib. biorxiv.org
In the case of Phosphoinositide 3-kinase δ (PI3Kδ) , a key regulator in immune cells, a library of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives was synthesized and shown to have high selectivity for the PI3Kδ isoform. mdpi.com One of the most potent compounds, CPL302253 (54), exhibited an IC50 of 2.8 nM for PI3Kδ with significant selectivity over other PI3K isoforms. mdpi.com Similarly, benzimidazole (B57391) derivatives of the same scaffold have yielded potent and selective PI3Kδ inhibitors, with compound CPL302415 (6) showing an IC50 of 18 nM and high selectivity against PI3Kα, PI3Kβ, and PI3Kγ. semanticscholar.org
For Tropomyosin receptor kinases (Trk) , structure-activity relationship (SAR) studies identified that the addition of a morpholine (B109124) group at a specific position improved the selectivity of pyrazolo[1,5-a]pyrimidine derivatives by reducing off-target effects. nih.gov
Derivatives of this scaffold have also been identified as potent and selective inhibitors of Cyclin-dependent kinases (CDKs) , such as CDK2, CDK7, and CDK9. deakin.edu.auresearchgate.netresearchgate.net For instance, certain 7-(4-Bromo-phenyl)-3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines showed excellent CDK2 inhibitory activity (IC50 = 22–24 nM) and also potently inhibited CDK1, CDK5, and CDK9 at nanomolar concentrations. researchgate.net
Binding Modes and Molecular Interactions with Enzyme Active Sites
The inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives is primarily achieved by acting as ATP-competitive inhibitors, binding to the kinase hinge region within the ATP-binding pocket. rsc.org
X-ray analysis of the highly selective CK2 inhibitor, IC20, revealed a canonical type-I binding mode. biorxiv.orgnih.gov Further studies on pyrazolo-triazine analogs of CK2 inhibitors showed the inhibitor is secured in the ATP-binding site by two hydrogen bonds in the hinge region of the protein. researchgate.net
For PI3Kδ inhibitors, molecular modeling suggests that a crucial hydrogen bond forms between the oxygen atom of a morpholine ring on the pyrazolo[1,5-a]pyrimidine core and the amino acid Val-828 in the hinge region. mdpi.com Furthermore, indole (B1671886) derivatives at the C(5) position can form an additional hydrogen bond with Asp-787, enhancing selectivity for the PI3Kδ isoform. mdpi.com
In Trk kinases, the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue, which influences binding affinity. nih.gov The N1 atom of the scaffold forms a hydrogen bond with Met592, and other substitutions, such as fluorine, can enhance interactions with other key residues like Asn655. nih.gov
Anti-mycobacterial Activity and Associated Mechanisms
Beyond kinase inhibition, pyrazolo[1,5-a]pyrimidine derivatives have shown significant promise as anti-tubercular agents, acting through various mechanisms against Mycobacterium tuberculosis (M.tb). mdpi.combohrium.com
Inhibition of Mycobacterial ATP Synthase
A primary mechanism for the anti-mycobacterial activity of this class of compounds is the inhibition of mycobacterial ATP synthase. mdpi.combohrium.comnih.gov This enzyme is critical for producing ATP, the main energy currency of the cell, through oxidative phosphorylation. researchgate.net By inhibiting this key protein, the compounds effectively starve the bacteria of energy, leading to cell death. mdpi.combohrium.comresearchgate.net Modeling studies suggest these compounds bind between the Atp-a and Atp-c subunits of the enzyme. mdpi.com
Perturbation of Iron Homeostasis in Mycobacteria
While the pyrazolo[1,5-a]pyrimidine core has been associated with various modes of action, its role in disrupting iron homeostasis is complex. nih.govacs.org One study identified a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative (compound 2) that was shown to interfere with iron homeostasis by directly binding to intracellular Fe2+. nih.govacs.orgresearchgate.net However, a subsequent, more extensive investigation of other analogues from the same chemical series found that their primary mechanism of action was not related to the perturbation of iron homeostasis. nih.govacs.org Experiments using an iron chelator (desferrioxamine) and tracking the uptake of labeled iron (55Fe) confirmed that these potent analogues did not inhibit iron uptake. nih.govacs.org This indicates that while some derivatives may act on this pathway, it is not a universal mechanism for the entire class. nih.gov
Mechanisms of Resistance Development to Pyrazolo[1,5-a]pyridin-7-amine Analogues
Understanding how bacteria develop resistance is key to creating durable therapeutics. For a series of pyrazolo[1,5-a]pyrimidin-7(4H)-one antitubercular agents, resistance was not linked to common mechanisms like mutations in the drug's direct target. nih.govacs.orgacs.org Instead, resistance was conferred by mutations in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase, Rv1751. nih.govacs.orgresearchgate.netacs.org This enzyme mutation leads to the metabolic breakdown of the compound through hydroxylation, effectively inactivating the drug. nih.govacs.org This highlights a metabolic-based resistance mechanism, rather than target modification. nih.gov
Exploration of Other Biological Target Pathways (e.g., Antiviral, Antimalarial, Anti-inflammatory)
Beyond their well-documented roles in other therapeutic areas, derivatives of this compound have demonstrated significant potential across a range of other biological activities, including antiviral, antimalarial, and anti-inflammatory applications. This section explores the mechanistic insights into these activities, focusing on the molecular targets and pathways identified through in vitro studies.
Antiviral Activity
The Pyrazolo[1,5-a]pyridine (B1195680) scaffold has been identified as a promising framework for the development of novel antiviral agents. Research has highlighted its efficacy against various viruses, with mechanisms often involving the inhibition of key viral or host-cell kinases.
Molecular Targets and Pathways:
Herpes Simplex Viruses (HSV): A series of 5-substituted and 5,7-disubstituted 3-[2-(cyclopentylamino)-4-pyrimidinyl]-2-phenylpyrazolo[1,5-a]pyridin-7-amines have demonstrated potent activity against herpes simplex viruses. nih.gov Several compounds in this series exhibited in vitro antiviral activity comparable to or exceeding that of the established antiviral drug Acyclovir. nih.gov The precise molecular target within the HSV replication cycle for these compounds is an area of ongoing investigation.
Hepatitis C Virus (HCV) and Coronaviruses: While not directly focused on the pyridin-7-amine, related Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit phosphatidylinositol 4-kinase (PI4K). google.comgoogle.com PI4K is a host-cell factor that is crucial for the replication of both HCV and coronaviruses, making it an attractive target for broad-spectrum antiviral development. google.comgoogle.com
Dengue Virus (DENV) and Venezuelan Equine Encephalitis Virus (VEEV): Certain Pyrazolo[1,5-a]pyrimidine-based macrocyclic compounds have been investigated as inhibitors of Numb-associated kinases (NAK), such as AAK1 and GAK. biorxiv.org One such compound, Compound 27 , displayed weak antiviral activity against VEEV in U-87 MG cells. biorxiv.org The antiviral effects are thought to be linked to the inhibition of these kinases, which play a role in viral entry and budding. biorxiv.org
In Vitro Models and Findings:
The antiviral potential of this compound derivatives and related compounds has been assessed using various in vitro models.
| Compound Class | Virus | In Vitro Model | Key Findings |
| 5,7-disubstituted Pyrazolo[1,5-a]pyridin-7-amines | Herpes Simplex Viruses | Not specified | Activity similar to or better than Acyclovir. nih.gov |
| Pyrazolo[1,5-a]pyrimidine-based macrocycle (Compound 27 ) | VEEV(TC-83) | U-87 MG cells | Weak antiviral activity with an EC50 of 4.8 µM. biorxiv.org |
| Pyrazolo[1,5-a]pyrimidine-based macrocycle (Compound 16 ) | SARS-CoV-2, VEEV(TC-83), DENV-2 | Vero E6/TMPRSS2, U-87 MG cells | No significant antiviral activity observed. biorxiv.org |
Antimalarial Activity
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents with novel mechanisms of action. Pyrazolo[1,5-a]pyrimidine derivatives, structurally related to the title compound, have emerged as a promising class of antimalarials.
Molecular Targets and Pathways:
Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (PfDHODH): A primary molecular target for the antimalarial activity of 7-arylaminopyrazolo[1,5-a]pyrimidines is the enzyme P. falciparum dihydroorotate dehydrogenase (PfDHODH). nih.govnih.gov This enzyme is a crucial component of the de novo pyrimidine (B1678525) biosynthetic pathway in the parasite, which is essential for its survival. nih.gov Inhibition of PfDHODH disrupts the synthesis of pyrimidines, thereby halting parasite proliferation. nih.gov Molecular docking studies have suggested that the aryl pyrazolopyrimidine moiety fits effectively within the active site of the enzyme. researchgate.net
In Vitro Models and Findings:
The antiplasmodial activity of these compounds has been evaluated against chloroquine-resistant strains of P. falciparum.
| Compound Class | Parasite Strain | Molecular Target | In Vitro Activity (IC50) |
| 7-arylaminopyrazolo[1,5-a]pyrimidines | P. falciparum (W2, chloroquine-resistant) | PfDHODH | Active compounds showed IC50 values ranging from 1.2 ± 0.3 to 92 ± 26 μM. nih.govresearchgate.net |
| 7-arylaminopyrazolo[1,5-a]pyrimidines with phenyl and benzenesulfonamide (B165840) moieties | P. falciparum (W2, chloroquine-resistant) | Not specified | Six out of nine synthesized hybrids showed potency, with IC50 values between 5.13 and 43.40 µM. researchgate.net |
One of the most active compounds identified was 2-naphthyl-substituted derivative 2 , which displayed an IC50 of 0.023 µM against the W2 strain of P. falciparum. nih.gov
Anti-inflammatory Activity
Chronic inflammation is a key component of numerous diseases, and targeting the underlying inflammatory pathways is a major therapeutic goal. Derivatives of the pyrazolo scaffold have shown potential as anti-inflammatory agents.
Molecular Targets and Pathways:
Mitogen-Activated Protein Kinases (MAPKs): While research on Pyrazolo[1,5-a]pyridin-7-amines is limited in this area, studies on the related Pyrazolo[1,5-a]quinazoline scaffold have identified mitogen-activated protein kinases (MAPKs) as potential targets. unifi.it Specifically, compounds were predicted and shown to bind to extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3), with a particular affinity for JNK3. unifi.it These kinases are central to the signaling cascades that regulate the production of pro-inflammatory mediators.
Nuclear Factor-κB (NF-κB) Pathway: The anti-inflammatory effects of these compounds have been demonstrated through the inhibition of the lipopolysaccharide (LPS)-induced activation of the nuclear factor-κB (NF-κB) transcriptional pathway in monocytic cells. unifi.itdntb.gov.ua NF-κB is a pivotal transcription factor that controls the expression of many genes involved in inflammation. unifi.it
In Vitro Models and Findings:
The anti-inflammatory properties have been investigated using cell-based assays that model inflammatory responses.
| Compound Class | In Vitro Model | Target Pathway | Key Findings |
| Pyrazolo[1,5-a]quinazolines | Human THP-1Blue monocytic cells | NF-κB | Inhibition of LPS-induced NF-κB transcriptional activity. unifi.itdntb.gov.ua |
| Pyrazolo[1,5-a]quinazolines | Not specified | MAPKs (JNK1, JNK2, JNK3) | Compounds exhibited micromolar binding affinities for JNK kinases. unifi.it |
These findings underscore the therapeutic potential of the this compound scaffold and its derivatives across a spectrum of diseases, driven by their ability to modulate diverse and critical biological pathways.
Applications in Advanced Chemical Synthesis and Materials Science Excluding Direct Therapeutic/clinical Use
Pyrazolo[1,5-a]pyridin-7-amine as a Versatile Building Block in Organic Synthesis
The pyrazolo[1,5-a]pyrimidine (B1248293) framework is a privileged scaffold in synthetic and medicinal chemistry due to its synthetic versatility, which allows for structural modifications at various positions. nih.govnih.gov The synthesis of these compounds often involves the cyclocondensation reaction of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds like β-dicarbonyls or β-enaminones. nih.govnih.gov This approach facilitates the introduction of diverse functional groups at positions 2, 3, 5, 6, and 7. nih.gov
Pyrazolo[1,5-a]pyrimidin-7-amine, in particular, is a key intermediate. The amino group at the 7-position serves as a reactive handle for further molecular elaboration. A notable example is the ligand-free, copper-promoted N-arylation of pyrazolo[1,5-a]pyrimidin-7-amines with aryl iodides. researchgate.net This method allows for the controlled synthesis of a series of diarylamines and triarylamines, demonstrating the compound's utility in constructing more complex molecular architectures with good functional-group tolerance. researchgate.net The π-deficient nature of the pyrimidine (B1678525) ring makes positions 5 and 7 susceptible to nucleophilic attack, while the π-rich pyrazole (B372694) ring is prone to electrophilic substitution at position 3, offering multiple pathways for functionalization. lupinepublishers.com These characteristics underscore the role of this compound and its parent scaffold as a versatile building block for creating diverse chemical libraries. nih.govnih.gov
Development of Pyrazolo[1,5-a]pyrimidine-Based Fluorophores
The rigid and planar structure of the pyrazolo[1,5-a]pyrimidine nucleus is a critical feature for optoelectronic applications, leading to its emergence as an attractive class of organic fluorophores. lupinepublishers.comresearchgate.net These compounds are noted for high fluorescence quantum yields in both solution and solid states, as well as excellent photostability. researchgate.net Their photophysical properties can be systematically tuned through chemical modifications, making them valuable for creating advanced optical materials. lupinepublishers.comrsc.org
The photophysical characteristics of pyrazolo[1,5-a]pyrimidine-based fluorophores are highly dependent on the electronic nature of substituents on the periphery of the heterocyclic core. lupinepublishers.comrsc.org A comprehensive study on a family of 7-substituted pyrazolo[1,5-a]pyrimidines revealed that their absorption and emission properties are tunable. rsc.orgrsc.org For instance, the introduction of electron-donating groups (EDGs) at the 7-position enhances both absorption and emission, leading to quantum yields (ΦF) as high as 0.97. rsc.org Conversely, electron-withdrawing groups (EWGs) at the same position result in lower intensities. rsc.org
This tunability allows for the rational design of fluorophores with specific desired properties. The stability and performance of these pyrazolo[1,5-a]pyrimidine fluorophores have been found to be comparable to well-known commercial probes like coumarin-153 and rhodamine 6G. rsc.org Furthermore, certain derivatives bearing simple aryl groups exhibit strong solid-state emission, with quantum yields (QYSS) ranging from 0.18 to 0.63, a crucial property for applications in solid-state lighting and sensors. rsc.orgrsc.org
| Compound | Substituent at Position 7 | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Solid-State Quantum Yield (QYSS) |
|---|---|---|---|---|
| 4a | 4-Pyridyl (EWG) | - | - | 0.18 |
| 4b | 2,4-Dichlorophenyl | - | - | 0.63 |
| 4d | Phenyl | - | - | 0.24 |
| 4e | 4-Methoxyphenyl (EDG) | - | - | 0.29 |
| - | General Range (EDG) | up to 20,593 | up to 0.97 | - |
| - | General Range (EWG) | as low as 3,320 | as low as 0.01 | - |
Data derived from a study on a family of pyrazolo[1,5-a]pyrimidines (PPs) 4a–g. rsc.org
The customizable photophysical properties of pyrazolo[1,5-a]pyrimidines make them strategic compounds for the design of novel optical materials. rsc.org Their high quantum yields, tunable absorption and emission wavelengths, and excellent photostability are key advantages. lupinepublishers.com The ability to generate strong fluorescence in the solid state is particularly valuable for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. lupinepublishers.comrsc.org
Researchers have demonstrated that by carefully selecting substituents, solid-state emitters can be designed. rsc.org For example, the introduction of a triphenylamine (B166846) group at the 7-position of a pyrazolo[1,5-a]pyrimidine core resulted in a dye with a high quantum yield (97%) and a noticeable redshift in more polar solvents, indicating its potential use in polarity-sensitive optical materials. researchgate.net These fluorophores have also been incorporated into hybrid systems, such as pyrazolo[1,5-a]pyrimidine-coumarin dyes, which exhibit good optical stability in various solvents and the solid state, further expanding their applicability in materials science. researchgate.net
Application in Disperse Dye Chemistry and Related Pigment Technologies
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been successfully utilized in the development of disperse dyes, which are used for dyeing synthetic fibers like polyester (B1180765). mdpi.comsemanticscholar.orgnih.gov These dyes are typically water-insoluble and are applied from a fine aqueous dispersion.
A series of novel monoazo-disperse dyes incorporating the pyrazolo[1,5-a]pyrimidine structure have been synthesized and applied to polyester fabrics. mdpi.comresearchgate.net The synthesis often involves coupling a pyrazolohydrazone intermediate with β-dicarbonyl compounds or enaminoketones. mdpi.comsemanticscholar.org These dyes, when applied to polyester fibers using high-temperature methods, often assisted by microwave irradiation, have demonstrated good dye uptake and leveling properties. mdpi.comsemanticscholar.org The resulting dyed fabrics typically exhibit moderate light fastness and excellent washing fastness. mdpi.comsemanticscholar.orgnih.gov The fastness properties can be influenced by the substituents on the dye molecule; for instance, the presence of electron-attracting groups can increase wash fastness by promoting stronger Van der Waals forces and hydrogen bonding with the polyester fibers. semanticscholar.org The colors of these dyes can range from yellowish-orange to dark orange, depending on the specific chemical structure. researchgate.net
| Property | Typical Rating | Influencing Factors |
|---|---|---|
| Light Fastness | Moderate | Molecular structure of the dye |
| Washing Fastness | Excellent | Presence of electron-attracting groups on aryl moieties |
| Color Range | Yellowish-orange to Dark Orange | Substitution patterns on the dye molecule |
Data generalized from studies on novel monoazo-disperse dyes. mdpi.comsemanticscholar.org
Preclinical and Mechanistic Tool Compounds in Chemical Biology Research
Beyond materials science, pyrazolo[1,5-a]pyridine (B1195680) and its derivatives serve as valuable tool compounds for probing biological systems and studying cellular mechanisms, separate from their potential as therapeutic agents.
One application is in the development of fluorescent probes. A novel probe based on a pyrazolo[1,5-a]pyridine derivative was synthesized to monitor pH in cells. nih.gov This probe demonstrated high sensitivity and a rapid response (less than 10 seconds) to acidic conditions, with a high quantum yield (0.64). Its mechanism relies on an intracellular charge transfer (ICT) process, making it a powerful tool for imaging and quantifying pH in acidic organelles like lysosomes. nih.gov
Additionally, compounds with the pyrazolo[1,5-a]pyrimidine core have been developed as antagonists for specific biological targets, enabling the study of signaling pathways. For example, derivatives have been identified as potent antagonists of the aryl hydrocarbon receptor (AHR), a key transcription factor in immunology and metabolism. rsc.org Systematic optimization of an initial hit compound led to a derivative with a low nanomolar IC₅₀ value (31 nM), providing a precise chemical tool to investigate AHR function. rsc.org Similarly, pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides were identified as chemoselective agents that are potent in p21-deficient cell lines, making them useful for research into cell cycle regulation and cancer biology. nih.gov These examples highlight the utility of the scaffold in creating sophisticated probes and modulators for fundamental chemical biology research.
Q & A
Q. What are the standard synthetic methodologies for pyrazolo[1,5-a]pyridin-7-amine derivatives?
The synthesis typically involves cyclization of precursors such as 1H-pyrazole-5-amines. A common route starts with hydrazine hydrate reacting with enamines to form aminopyrazoles, followed by cyclization under controlled conditions (e.g., reflux in acetic acid or solvent-free microwave irradiation) to yield the pyrazolo[1,5-a]pyrimidine core . For example, 3-methyl-1H-pyrazol-5-amine reacts with β-enaminones to form 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines in high yields (80–96%) . Optimization of reaction parameters (temperature, solvent, catalysts) is critical for purity and yield .
Q. How is structural confirmation achieved for this compound derivatives?
Structural elucidation relies on:
- 1H/13C NMR : To confirm substituent positions and hydrogen/carbon environments (e.g., trifluoromethyl groups show distinct shifts) .
- HRMS : Validates molecular formula (e.g., [M+H]+ peaks matching calculated values) .
- Elemental analysis : Matches experimental and theoretical C/H/N percentages (e.g., <1% deviation in C/H/N for compound 6a) .
Q. What biological activities are associated with this compound derivatives?
These compounds exhibit:
- Anticancer activity : Inhibition of cancer cell lines (e.g., HepG2 liver cancer) via apoptosis induction and kinase targeting (e.g., CDK9 inhibition reduces anti-apoptotic protein Mcl-1) .
- Enzyme inhibition : Selective inhibition of kinases (e.g., cyclin-dependent kinases) and PDE-4 .
- Fluorescent properties : Pyrazolo[1,5-a]pyrimidine-coumarin hybrids show intramolecular charge transfer (ICT) bands for sensing applications .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in pyrazolo[1,5-a]pyrimidine synthesis?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .
- Microwave irradiation (MWI) : Reduces reaction time (e.g., solvent-free MWI at 180°C yields 88–96% in 10–30 minutes) .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Temperature control : Lower temperatures (-20°C) minimize side reactions during precipitation .
Q. How can contradictory biological activity data across derivatives be resolved?
Contradictions often arise from substituent effects. Methodological approaches include:
- SAR studies : Compare substituents (e.g., trifluoromethyl vs. methyl groups) on enzyme inhibition .
- Orthogonal assays : Validate kinase inhibition via ATP-binding assays and cellular proliferation tests .
- Molecular docking : Analyze binding modes (e.g., CDK9 interactions with trifluoromethyl groups explain selectivity) .
Q. What methodologies are used to design pyrazolo[1,5-a]pyrimidine-based fluorophores?
Design involves:
- Hybrid systems : Coupling pyrazolo[1,5-a]pyrimidines with fluorophores (e.g., coumarin) to enhance ICT .
- Photophysical characterization : Measure absorption/emission spectra (e.g., λabs = 440 nm in THF) and quantum yields .
- Stability testing : Assess pH tolerance (e.g., fluorescence intensity retention at pH 2–12) .
Table 1. Photophysical properties of selected fluorophores :
| Compound | λabs (nm) | λem (nm) | Solvent | ε (10³ M⁻¹cm⁻¹) |
|---|---|---|---|---|
| 4f | 440 | 520 | THF | 12.5 |
| 4d | 410 | 490 | THF | 8.2 |
Q. How are regioselectivity challenges addressed in pyrazolo[1,5-a]pyrimidine functionalization?
Regioselective functionalization at position 7 is achieved via:
- Protecting groups : Use of silylformamidines to direct substitutions .
- Nucleophilic agents : Amines or hydrazines react preferentially at the electron-deficient C7 position .
- Cross-coupling reactions : Suzuki-Miyaura coupling for aryl group introduction .
Methodological Considerations for Data Interpretation
Q. How to analyze conflicting cytotoxicity data in pyrazolo[1,5-a]pyrimidine derivatives?
Q. What computational tools are used to predict pyrazolo[1,5-a]pyrimidine interactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
